2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone
Description
Properties
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-16-5-2-3-8-18(16)19(26)15-6-4-7-17(13-15)20(21,22)23/h2-8,13H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRIBRRHMMMLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643888 | |
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-37-4 | |
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone typically involves multiple steps. One common method starts with the preparation of 4-(4-methylpiperazinomethyl)benzoic acid, which is then reacted with 3-trifluoromethylbenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like n-butanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound is investigated for its interactions with biological molecules, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the piperazinomethyl moiety may facilitate its transport across cell membranes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Substituents | Molecular Formula | Key Differences |
|---|---|---|---|---|
| 2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone | 898789-03-2 | -CF₃ at 3', -CH₂-(4-methylpiperazine) at 2 | C₂₀H₂₁F₃N₂O | Reference compound; trifluoromethyl provides enhanced lipophilicity and stability. |
| 4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl)benzophenone | 898789-18-9 | -Cl at 4, -F at 2, -CH₂-(4-methylpiperazine) at 3' | C₂₀H₂₁ClF N₂O | Halogen substituents increase polarity but reduce metabolic resistance vs. -CF₃. |
| 3,4-Difluoro-3'-(4-methylpiperazinomethyl)benzophenone | 898789-33-8 | -F at 3 and 4, -CH₂-(4-methylpiperazine) at 3' | C₁₉H₂₀F₂N₂O | Dual fluorine atoms lower steric bulk compared to -CF₃. |
| 3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone (positional isomer) | 898789-03-2* | -CF₃ at 3', -CH₂-(4-methylpiperazine) at 3 | C₂₀H₂₁F₃N₂O | Isomeric shift alters spatial orientation, potentially affecting binding affinity. |
*Note: Positional isomers may share CAS numbers but differ in substitution patterns.
Structural and Electronic Comparisons
- Trifluoromethyl (-CF₃) vs. Halogens : The -CF₃ group in the target compound is more electron-withdrawing and lipophilic than individual halogens (e.g., -Cl, -F) found in analogs like 898789-18-9 . This enhances metabolic stability and membrane permeability, critical for central nervous system (CNS) targeting.
- Positional Isomerism : The 2-substituted methylpiperazine in the target compound may optimize interactions with hydrophobic pockets in biological targets compared to 3-substituted isomers .
Pharmacological and Industrial Relevance
- Commercial Availability : The target compound is marketed alongside analogs like 2-(4-Ethylphenyl)piperazine, underscoring its utility in medicinal chemistry and drug discovery .
Research Implications
The trifluoromethyl group’s unique properties make this compound a promising candidate for further studies in drug development, particularly for targets requiring enhanced stability and lipophilicity. Comparative studies with halogenated analogs (e.g., 898789-18-9) could clarify the trade-offs between electronic effects and bioavailability.
Biological Activity
2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone is a synthetic compound notable for its complex structure, which features a benzophenone core with a trifluoromethyl group and a piperazinomethyl moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{18}F_3N_2O. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazinomethyl moiety improves solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 306.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not specified |
The biological activity of this compound primarily involves its interaction with specific proteins or enzymes. The trifluoromethyl group can enhance binding affinity, while the piperazinomethyl moiety facilitates cellular uptake.
Research Findings
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of various benzophenone derivatives on cancer cell lines, revealing that modifications to the piperazine moiety significantly affected cytotoxicity levels. The study highlighted that compounds with increased lipophilicity exhibited enhanced cellular uptake and efficacy against tumor cells .
- Anxiolytic Activity Investigation : Research on related compounds indicated that modifications to the piperazine structure could lead to improved anxiolytic effects. This suggests that this compound may also possess similar properties, warranting further investigation .
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Anxiolytic Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Potential | Possible |
| 4-(4-Methylpiperazinomethyl)benzoic acid | High | Low | Moderate |
| 3'-Fluoro-2-(4-methylpiperazinomethyl)benzophenone | High | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone, and what analytical methods validate its structural integrity?
- Synthesis : Common routes involve coupling reactions between substituted benzophenone intermediates and methylpiperazine derivatives. For example, trifluoromethylbenzophenone precursors (e.g., 3'-trifluoromethylbenzophenone) can undergo nucleophilic substitution with 4-methylpiperazinomethyl groups under controlled conditions .
- Validation :
- NMR spectroscopy (¹H/¹³C, 19F) confirms substitution patterns and purity.
- Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ peaks).
- X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties, and what techniques characterize these effects?
- Impact : The -CF₃ group enhances lipophilicity (logP) and metabolic stability, critical for drug-like properties. It also introduces steric and electronic effects that alter binding affinity in biological assays .
- Characterization :
- HPLC-MS measures logP and stability in simulated physiological conditions.
- DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis) assesses thermal stability (e.g., melting points ~120–130°C for related trifluoromethyl analogs) .
- Computational modeling (e.g., DFT calculations) predicts electronic effects on reactivity .
Advanced Research Questions
Q. What methodological challenges arise when optimizing reaction yields for this compound, and how can kinetic vs. thermodynamic control be assessed?
- Challenges : Competing side reactions (e.g., over-alkylation of piperazine) and sensitivity to moisture/oxygen.
- Solutions :
- Design of Experiments (DoE) to optimize temperature, solvent polarity, and stoichiometry.
- In situ monitoring via FTIR or Raman spectroscopy tracks intermediate formation.
- Kinetic vs. thermodynamic control : Vary reaction time/temperature and analyze product ratios (e.g., LC-MS). Prolonged heating favors thermodynamic products, while rapid quenching isolates kinetic products .
Q. How can contradictory bioactivity data across studies be systematically analyzed, considering variables like assay conditions?
- Approach :
- Meta-analysis of dose-response curves, adjusting for variables (e.g., cell line viability assays vs. in vivo models).
- Assay standardization : Compare buffer pH, incubation time, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts).
- Receptor profiling : Use heterologous expression systems (e.g., HEK293 cells) to isolate target-specific effects from off-target interactions .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets, such as kinases or GPCRs?
- Methods :
- Molecular docking (AutoDock Vina, Glide) screens against homology models of targets (e.g., kinases with conserved ATP-binding pockets).
- MD simulations (GROMACS) assess binding stability and conformational changes over time.
- Free energy perturbation (FEP) quantifies ΔG changes for trifluoromethyl group modifications .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methylpiperazine moiety?
- Design : Synthesize analogs with:
- Varied piperazine substituents (e.g., ethyl, isopropyl).
- Spacer modifications (e.g., replacing -CH₂- with -O- or -NH-).
- Evaluation :
- In vitro assays (e.g., IC₅₀ measurements against target enzymes).
- ADMET profiling (Caco-2 permeability, microsomal stability) links structural changes to pharmacokinetics .
Data Contradiction Analysis Framework
- Case Example : Discrepancies in reported IC₅₀ values for kinase inhibition.
- Step 1 : Audit experimental conditions (e.g., ATP concentration in kinase assays).
- Step 2 : Validate compound purity via orthogonal methods (HPLC, elemental analysis).
- Step 3 : Replicate studies under standardized protocols (e.g., Eurofins Panlabs’ kinase panel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
